1-methyl-3-[3-(trifluoromethyl)phenoxy]-1,2-dihydropyrazin-2-one
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Overview
Description
1-methyl-3-[3-(trifluoromethyl)phenoxy]-1,2-dihydropyrazin-2-one is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenoxy ring, which is further connected to a dihydropyrazinone core
Mechanism of Action
Target of Action
Compounds with similar structures, such as fluoxetine, have been found to interact with the serotonin reuptake transporter protein .
Mode of Action
Based on its structural similarity to fluoxetine, it may interact with its targets by blocking the reuptake of serotonin, thereby increasing the concentration of serotonin in the synaptic cleft .
Biochemical Pathways
If it acts similarly to fluoxetine, it may affect the serotonin signaling pathway .
Result of Action
If it acts similarly to fluoxetine, it may lead to an increase in serotonin levels in the synaptic cleft, potentially leading to mood elevation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-[3-(trifluoromethyl)phenoxy]-1,2-dihydropyrazin-2-one typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the preparation of 3-(trifluoromethyl)phenol, which can be synthesized via electrophilic aromatic substitution of benzene with trifluoromethyl iodide in the presence of a catalyst such as aluminum chloride.
Nucleophilic Substitution: The phenol is then reacted with 1-chloro-3-methyl-1,2-dihydropyrazin-2-one under basic conditions (e.g., using sodium hydride or potassium carbonate) to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-[3-(trifluoromethyl)phenoxy]-1,2-dihydropyrazin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy ring, particularly at positions ortho or para to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
1-methyl-3-[3-(trifluoromethyl)phenoxy]-1,2-dihydropyrazin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-[4-(trifluoromethyl)phenoxy]-1,2-dihydropyrazin-2-one: Similar structure but with the trifluoromethyl group in the para position.
1-methyl-3-[3-(difluoromethyl)phenoxy]-1,2-dihydropyrazin-2-one: Contains a difluoromethyl group instead of trifluoromethyl.
1-methyl-3-[3-(trifluoromethyl)phenoxy]-1,2-dihydropyrazin-2-thione: Contains a thione group instead of a carbonyl group.
Uniqueness
1-methyl-3-[3-(trifluoromethyl)phenoxy]-1,2-dihydropyrazin-2-one is unique due to the specific positioning of the trifluoromethyl group, which significantly impacts its chemical reactivity and biological activity. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications in pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
1-methyl-3-[3-(trifluoromethyl)phenoxy]pyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c1-17-6-5-16-10(11(17)18)19-9-4-2-3-8(7-9)12(13,14)15/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPACKGGOTNYBMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)OC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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